molecular formula C6H6ClIN2 B15372190 2-Chloro-5-iodo-3-methylpyridin-4-amine

2-Chloro-5-iodo-3-methylpyridin-4-amine

Cat. No.: B15372190
M. Wt: 268.48 g/mol
InChI Key: IQQQOHOIJPWRDK-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-3-methylpyridin-4-amine is a halogenated pyridine derivative featuring a chloro group at position 2, an iodo group at position 5, a methyl group at position 3, and an amine group at position 2. Its molecular formula is C₆H₆ClIN₂, with a molecular weight of 288.48 g/mol. The presence of iodine introduces significant steric and electronic effects, making it distinct from non-halogenated or mono-halogenated pyridines. This compound is of interest in medicinal chemistry, particularly in drug development, where halogen atoms often enhance binding affinity or metabolic stability .

Properties

Molecular Formula

C6H6ClIN2

Molecular Weight

268.48 g/mol

IUPAC Name

2-chloro-5-iodo-3-methylpyridin-4-amine

InChI

InChI=1S/C6H6ClIN2/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3,(H2,9,10)

InChI Key

IQQQOHOIJPWRDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Cl)I)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Pyridine Derivatives

The following pyridine-based analogs share functional group similarities but differ in substituent positions or types:

Compound Name Molecular Formula Substituents (Positions) Key Features CAS Number
2-Chloro-5-iodo-3-methylpyridin-4-amine C₆H₆ClIN₂ 2-Cl, 5-I, 3-CH₃, 4-NH₂ High molecular weight due to iodine Not provided
5-Chloro-3-iodopyridin-2-amine C₅H₄ClIN₂ 5-Cl, 3-I, 2-NH₂ Lacks methyl group; iodine at position 3 Not provided
2-Chloro-5-methylpyridin-3-amine C₆H₇ClN₂ 2-Cl, 5-CH₃, 3-NH₂ No iodine; simpler structure Not provided
4-Chloro-5-methoxypyridin-3-amine C₆H₇ClN₂O 4-Cl, 5-OCH₃, 3-NH₂ Methoxy group instead of iodine/methyl Not provided
2-Chloro-4-iodo-3-methylpyridine C₆H₅ClIN 2-Cl, 4-I, 3-CH₃ No amine group; iodine at position 4 Not provided

Key Observations :

  • Iodine Position : The target compound’s iodine at position 5 distinguishes it from analogs like 5-Chloro-3-iodopyridin-2-amine (iodine at position 3) and 2-Chloro-4-iodo-3-methylpyridine (iodine at position 4). Iodine’s polarizability may influence halogen bonding in drug-receptor interactions .
  • Methyl vs.
  • Amine Group Placement : The amine at position 4 in the target compound contrasts with analogs like 2-Chloro-5-methylpyridin-3-amine (amine at position 3), altering electronic distribution and reactivity .

Pyrimidine-Based Analogs

Pyrimidine derivatives with similar substituents include:

Compound Name Molecular Formula Substituents (Positions) Key Features CAS Number
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine C₅H₅ClIN₃S 6-Cl, 5-I, 2-SCH₃, 4-NH₂ Pyrimidine core; sulfur-containing group 500896-56-0
4-Chloro-5-iodo-6-methylpyrimidin-2-amine C₅H₅ClIN₃ 4-Cl, 5-I, 6-CH₃, 2-NH₂ Pyrimidine core; methyl at position 6 897030-99-8

Key Observations :

  • Ring System Differences : Pyrimidines (6-membered ring with two nitrogen atoms) exhibit distinct electronic properties compared to pyridines (one nitrogen atom). This affects aromaticity and reactivity.
  • Functional Groups : The methylsulfanyl group in 6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine introduces sulfur, which can participate in hydrophobic interactions or act as a leaving group .

Functional Group Impact on Properties

  • Chlorine : Enhances electrophilicity, making the compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Amine Group : Provides a site for hydrogen bonding or salt formation, critical in drug-target interactions.

Q & A

Q. How do the halogen substituents in 2-Chloro-5-iodo-3-methylpyridin-4-amine influence its chemical reactivity and biological activity?

The chlorine and iodine substituents at positions 2 and 5 of the pyridine ring create distinct electronic and steric effects. Chlorine acts as an electron-withdrawing group, polarizing the ring and directing electrophilic substitutions, while iodine provides a heavy atom for potential crystallographic studies and enhances halogen-bonding interactions. The methyl group at position 3 further modulates steric hindrance, influencing regioselectivity in cross-coupling reactions. Structurally similar compounds (e.g., 2-Chloro-3-iodopyridin-4-amine) exhibit unique reactivity profiles due to halogen positioning, as shown in similarity indices (Table 1) .

Table 1: Structural analogs and similarity indices

Compound NameSimilarity IndexKey Features
2-Chloro-5-iodo-pyridinamine0.75Chlorine and iodine substitutions
4-Chloro-5-iodo-6-methylpyrimidine0.73Pyrimidine ring, methyl group
3-Iodo-5-methylpyridin-2-amine0.78Iodine at position 3, methyl at 5

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions and purity. For example, methyl protons appear as singlets near δ 2.3 ppm, while aromatic protons show splitting patterns dependent on halogen proximity .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C6_6H7_7ClIN2_2: calc. 268.94, observed 268.92) .
  • X-ray Crystallography: Resolves steric effects and halogen bonding, as demonstrated for analogs like 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine (R factor = 0.034) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for introducing aryl groups to this compound?

The iodine at position 5 is highly reactive in Pd-catalyzed couplings. Key parameters:

  • Catalyst: Pd(PPh3_3)4_4 (10 mol%) in DME:H2_2O (10:1) at 150°C for 1 hour .
  • Base: Na2_2CO3_3 (3.0 eq.) to maintain pH and prevent dehalogenation.
  • Monitoring: Thin-layer chromatography (TLC) tracks reaction progress, with product Rf_f values typically 0.4–0.6 in ethyl acetate/hexane (1:3) .

Q. How can contradictions in bioactivity data between this compound and its analogs be resolved?

Contradictions often arise from subtle structural differences. For example:

  • Iodine Position: 2-Chloro-3-iodopyridin-4-amine (bioactive in kinase assays) vs. 4-Chloro-3-iodopyridin-2-amine (inactive) highlights the critical role of halogen placement .
  • Methyl Substitution: Replacing iodine with methyl (similarity index 0.66) reduces steric bulk, altering target binding . Methodological Approach:
  • Compare IC50_{50} values across analogs in standardized assays (e.g., enzyme inhibition).
  • Use molecular docking to map halogen/methyl interactions with binding pockets .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

  • Acute Toxicity Screening: Prioritize analogs with lower logP values (e.g., <3.0) to reduce lipid solubility and bioaccumulation .
  • Metabolite Profiling: LC-MS identifies toxic metabolites (e.g., dehalogenated byproducts) .
  • Structural Modifications: Replace chlorine with methoxy groups (e.g., 3-Iodo-4-methoxypyridin-2-amine) to enhance metabolic stability .

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